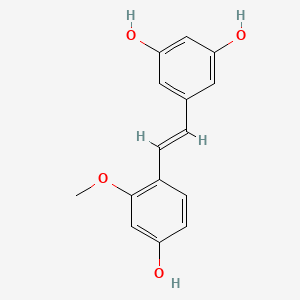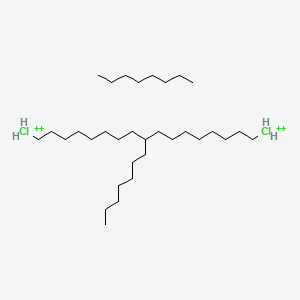
Trimethylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylammonium acetate is a quaternary ammonium salt with the molecular formula C5H13NO2. It is commonly used as a buffer solution in various scientific research fields due to its ability to maintain the stability of solutions under both acidic and alkaline conditions . The compound is typically found as a white crystalline powder or in solution form and is highly soluble in water, methanol, and ethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylammonium acetate can be synthesized by the reaction of trimethylamine with acetic acid. The specific preparation method involves dissolving an appropriate amount of trimethylamine in water and then adding acetic acid dropwise to the trimethylamine solution while stirring . The reaction is typically carried out at room temperature, and the product is obtained through filtration and crystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetic acid to a solution of trimethylamine under controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization and drying to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo Hofmann elimination, where the quaternary ammonium salt is converted to a tertiary amine and an alkene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Hofmann Elimination: This reaction requires a strong base such as silver hydroxide and is carried out at elevated temperatures (100-200°C).
Major Products
Substitution Reactions: The major products depend on the nucleophile used but generally include substituted ammonium salts.
Hofmann Elimination: The major products are tertiary amines and alkenes.
Wissenschaftliche Forschungsanwendungen
Trimethylammonium acetate is widely used in scientific research due to its versatile properties:
Analytical Chemistry: It serves as an ion-pairing reagent in chromatographic separations, enhancing the retention and separation of polar and ionizable compounds.
Chromatography: It is used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) analyses, aiding in the ionization and detection of analytes.
Capillary Electrophoresis: It acts as a background electrolyte to enhance the separation of charged analytes based on their electrophoretic mobility.
Organic Synthesis: It is employed as a phase-transfer catalyst and stabilizes reaction intermediates, making it valuable in synthetic chemistry research.
Wirkmechanismus
The mechanism by which trimethylammonium acetate exerts its effects involves the formation of ion pairs with analytes, thereby improving chromatographic resolution and sensitivity . In Hofmann elimination, the compound acts as a source of trimethylammonium cations and acetate anions, facilitating the elimination reaction to form tertiary amines and alkenes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium Acetate: Similar in structure but with four methyl groups attached to the nitrogen atom.
Tetraethylammonium Acetate: Contains ethyl groups instead of methyl groups.
Tetrabutylammonium Acetate: Contains butyl groups, making it bulkier and less soluble in water.
Uniqueness
Trimethylammonium acetate is unique due to its smaller size and higher solubility in water compared to its larger counterparts like tetraethylammonium acetate and tetrabutylammonium acetate. This makes it particularly useful in applications requiring high solubility and efficient ion-pairing capabilities .
Eigenschaften
CAS-Nummer |
6850-27-7 |
|---|---|
Molekularformel |
C5H13NO2 |
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
KYWVDGFGRYJLPE-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C[NH+](C)C |
Kanonische SMILES |
CC(=O)O.CN(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















